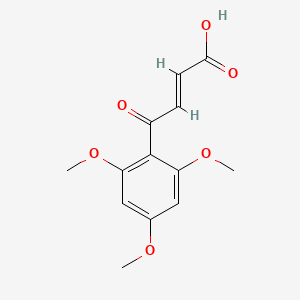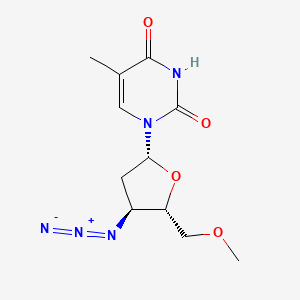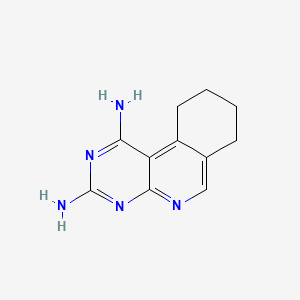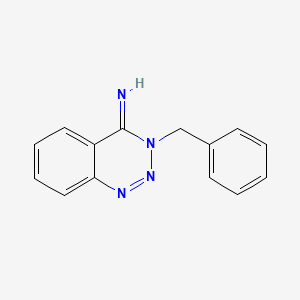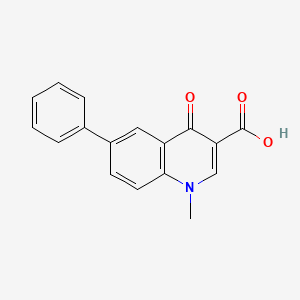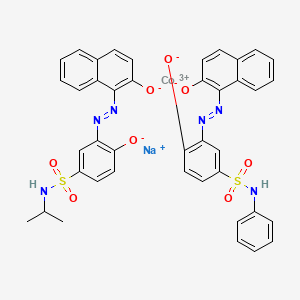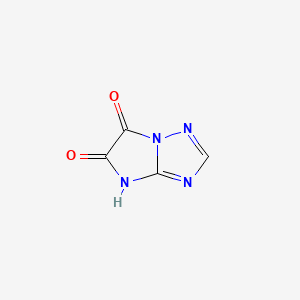
Diocaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diocaine is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless, crystalline solid with a mild odor. The compound is primarily used as a local anesthetic and has been studied for its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diocaine can be synthesized through several methods, with the most common involving the reaction of p-aminobenzoic acid with diethylaminoethanol. This reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological properties.
Reduction: The compound can be reduced to its corresponding amine, which may have different biological activities.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether.
Substitution: Nucleophiles such as hydroxide ions or amines are used in basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Diocaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.
Biology: Investigated for its effects on cellular processes and as a tool to study membrane permeability.
Medicine: Primarily used as a local anesthetic in minor surgical procedures and dental work. It is also studied for its potential use in treating certain neurological conditions.
Industry: Employed in the formulation of topical anesthetic creams and gels.
Mécanisme D'action
Diocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade inhibits the transmission of pain signals to the brain, resulting in localized numbness. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.
Comparaison Avec Des Composés Similaires
Diocaine is often compared to other local anesthetics such as lidocaine and procaine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure, which provides certain advantages:
Lidocaine: Known for its rapid onset and intermediate duration of action. This compound, however, may offer a longer duration of anesthesia.
Procaine: Has a slower onset and shorter duration compared to this compound. This compound’s structure allows for better penetration and longer-lasting effects.
List of Similar Compounds
- Lidocaine
- Procaine
- Bupivacaine
- Tetracaine
This compound’s unique properties make it a valuable compound in both research and clinical settings, offering distinct advantages over other local anesthetics.
Propriétés
Numéro CAS |
537-76-8 |
|---|---|
Formule moléculaire |
C20H23ClN2O2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
N,N'-bis(4-prop-2-enoxyphenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-4-14-23-19-10-6-17(7-11-19)21-16(3)22-18-8-12-20(13-9-18)24-15-5-2;/h4-13H,1-2,14-15H2,3H3,(H,21,22);1H |
Clé InChI |
UBVZBKAQELDFRH-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=C(C=C1)OCC=C)NC2=CC=C(C=C2)OCC=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


